molecular formula C26H42BF4N2O2P2Rh- B3166155 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate CAS No. 908128-78-9

4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

Cat. No.: B3166155
CAS No.: 908128-78-9
M. Wt: 666.3 g/mol
InChI Key: LZDNTTARCYFRIY-ONEVTFJLSA-N
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Description

The compound 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It is known for its unique structure, which includes a rhodium center coordinated with a cyclooctadiene ligand and a tetrafluoroborate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of rhodium with the ligands 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione and (1Z,5Z)-cycloocta-1,5-diene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The tetrafluoroborate counterion is introduced through the use of tetrafluoroboric acid or a tetrafluoroborate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound is primarily used as a catalyst in various chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve the use of hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and various organic halides and organometallic reagents for cross-coupling reactions. The conditions often require elevated temperatures and pressures, as well as inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions include hydrogenated organic compounds, aldehydes, and coupled organic molecules, respectively .

Scientific Research Applications

This compound has several applications in scientific research, particularly in the field of catalysis:

Mechanism of Action

The mechanism of action of this compound as a catalyst involves the coordination of the rhodium center with the reactants, facilitating their transformation into products. The ligands stabilize the rhodium center and enhance its reactivity. The cyclooctadiene ligand provides additional stability and electronic effects, while the tetrafluoroborate counterion maintains the overall charge balance of the complex .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
  • 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
  • 1,2-Bis[(2R,5R)-2,5-di-i-propylphospholano]ethane

Uniqueness

The uniqueness of 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate lies in its specific ligand arrangement and the presence of the rhodium center, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable catalyst in various chemical transformations .

Properties

CAS No.

908128-78-9

Molecular Formula

C26H42BF4N2O2P2Rh-

Molecular Weight

666.3 g/mol

IUPAC Name

4,5-bis(2,5-dimethylphospholan-1-yl)-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

InChI

InChI=1S/C18H30N2O2P2.C8H12.BF4.Rh/c1-11-7-8-12(2)23(11)15-16(24-13(3)9-10-14(24)4)18(22)20(6)19(5)17(15)21;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,7-10H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;

InChI Key

LZDNTTARCYFRIY-ONEVTFJLSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1P(C(CC1)C)C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C.C1/C=C\CC/C=C\C1.[Rh]

SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Reactant of Route 2
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Reactant of Route 3
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Reactant of Route 5
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Reactant of Route 6
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

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